molecular formula C12H22O4 B12544504 1,5-Bis(glycidyloxy)hexane CAS No. 652149-93-4

1,5-Bis(glycidyloxy)hexane

Cat. No.: B12544504
CAS No.: 652149-93-4
M. Wt: 230.30 g/mol
InChI Key: RWEZCEHDDUPLCV-UHFFFAOYSA-N
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Description

1,5-Bis(glycidyloxy)hexane: is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in modifying epoxy resins, especially for reducing viscosity and enhancing flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Bis(glycidyloxy)hexane is synthesized through the condensation of hexanediol with epichlorohydrin. The reaction is catalyzed by a Lewis acid, forming a halohydrin intermediate. This intermediate is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale condensation and dehydrochlorination reactions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,5-Bis(glycidyloxy)hexane involves its epoxide groups, which can react with various nucleophiles. The compound acts as a cross-linking agent in epoxy resin systems, enhancing the mechanical properties and flexibility of the final product. The molecular targets include hydroxyl and amine groups in the resin matrix, leading to the formation of strong covalent bonds .

Comparison with Similar Compounds

  • 1,6-Hexanediol diglycidyl ether
  • Bisphenol A diglycidyl ether
  • 1,4-Butanediol diglycidyl ether

Comparison: 1,5-Bis(glycidyloxy)hexane is unique due to its specific chain length and the presence of two epoxide groups, which provide a balance between flexibility and reactivity. Compared to 1,6-Hexanediol diglycidyl ether, it offers slightly different mechanical properties due to the variation in chain length. Bisphenol A diglycidyl ether, on the other hand, has a more rigid structure due to the aromatic rings, making it less flexible but more thermally stable .

Properties

CAS No.

652149-93-4

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-[6-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane

InChI

InChI=1S/C12H22O4/c1-10(14-7-12-9-16-12)4-2-3-5-13-6-11-8-15-11/h10-12H,2-9H2,1H3

InChI Key

RWEZCEHDDUPLCV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCOCC1CO1)OCC2CO2

Origin of Product

United States

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